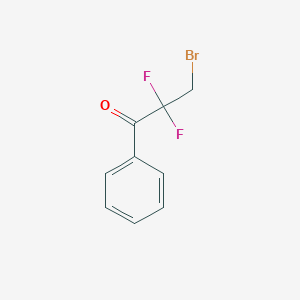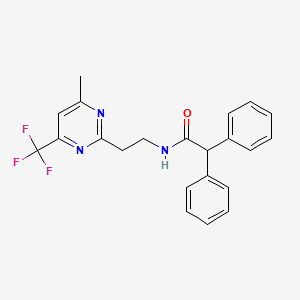
N-(2-(4-甲基-6-(三氟甲基)嘧啶-2-基)乙基)-2,2-二苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide, often referred to as “Compound X” , is a synthetic organic compound. Its chemical structure consists of a pyrimidine ring with a trifluoromethyl group, connected to an ethylamine moiety, which in turn is linked to a diphenylacetamide group. The compound exhibits interesting pharmacological properties and has drawn attention in drug discovery research.
Synthesis Analysis
The synthesis of Compound X involves several steps. While the exact synthetic route may vary, a common approach includes the following:
Pyrimidine Ring Formation : Start with a suitable precursor (e.g., 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine). Introduce the ethylamine group via nucleophilic substitution or reductive amination to form the N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl) intermediate.
Diphenylacetamide Formation : React the intermediate with diphenylacetyl chloride or a related reagent to attach the diphenylacetamide moiety.
Purification and Characterization : Purify the compound through recrystallization or chromatography. Confirm its identity using spectroscopic techniques (NMR, IR, MS).
Molecular Structure Analysis
Compound X adopts a planar geometry due to the conjugation of its aromatic rings. The trifluoromethyl group enhances lipophilicity, potentially affecting its pharmacokinetics. The pyrimidine ring and diphenylacetamide group contribute to its overall stability.
Chemical Reactions Analysis
Compound X may participate in various chemical reactions:
- Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions.
- Reductive Processes : Reduction of the trifluoromethyl group or the pyrimidine ring.
- Substitution Reactions : Nucleophilic substitutions at the pyrimidine nitrogen or the amide carbonyl.
Physical And Chemical Properties Analysis
- Melting Point : Compound X typically melts at a specific temperature (check literature for exact values).
- Solubility : It may exhibit solubility in specific solvents.
- Stability : Assess its stability under various conditions (light, temperature, pH).
科学研究应用
潜在抗哮喘药
结构与 N-(2-(4-甲基-6-(三氟甲基)嘧啶-2-基)乙基)-2,2-二苯基乙酰胺 相似的化合物已被研究其介质释放抑制特性,这在抗哮喘药的开发中至关重要。Medwid 等人(1990 年)的研究重点介绍了三唑并[1,5-c]嘧啶的合成,该嘧啶显示出作为介质释放抑制剂的显着活性,表明它们作为抗哮喘药的潜力 Medwid 等人,1990 年。
抗肿瘤药
Gangjee 及其同事(2009 年)探索了噻吩并[2,3-d]嘧啶作为胸苷酸合成酶和二氢叶酸还原酶双重抑制剂的设计、合成和生物学评价,展示了它们作为抗肿瘤药的潜力。他们的工作证明了结构修饰对于增强嘧啶基化合物的治疗潜力的重要性 Gangjee 等人,2009 年。
抗菌活性
Hossan 等人(2012 年)重点介绍的研究表明,嘧啶酮和噁嗪酮衍生物具有显着的抗菌特性。这项工作强调了嘧啶基化合物在应对各种微生物威胁方面的多功能性 Hossan 等人,2012 年。
抗过敏药
抗过敏药的开发也是涉及嘧啶基化合物的研究重点。Temple 等人(1979 年)合成了一系列 3,4-二氢-4-氧代噻吩并[2,3-d]嘧啶-2-羧酸酯,证明了它们在大鼠模型中的口服活性,用于抗过敏测试。这表明该化合物在治疗过敏相关疾病方面的潜力 Temple 等人,1979 年。
安全和危害
- Toxicity : Evaluate its acute and chronic toxicity.
- Handling Precautions : Use appropriate protective gear during synthesis.
- Environmental Impact : Consider its environmental fate and potential hazards.
未来方向
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or selectivity.
- Pharmacological Studies : Investigate its biological effects in vitro and in vivo.
- Formulation Development : Optimize delivery methods (oral, injectable, etc.).
Please note that this analysis is based on available information, and further research is essential to fully understand Compound X’s properties and potential applications123.
属性
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O/c1-15-14-18(22(23,24)25)28-19(27-15)12-13-26-21(29)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,20H,12-13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGHFBOJLKRGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

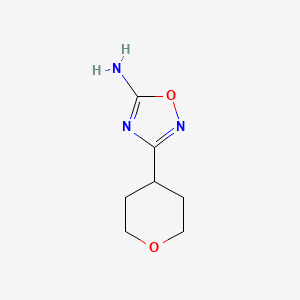
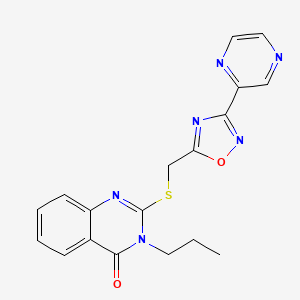
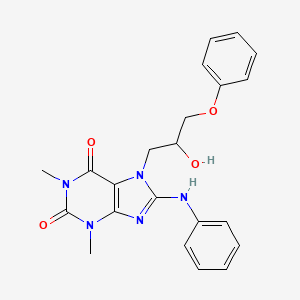
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2915598.png)
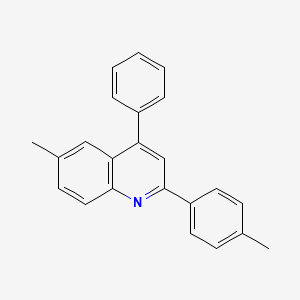
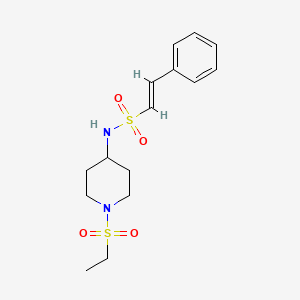
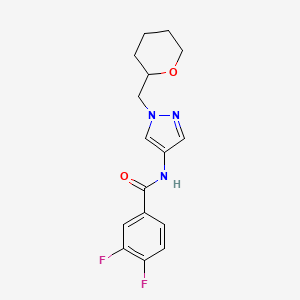
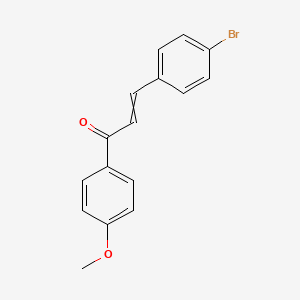
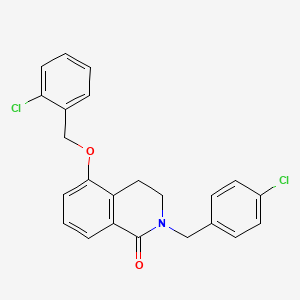
![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)
